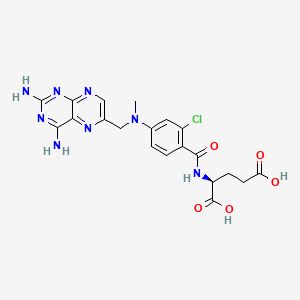
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, along with a pyrrolidine ring and a propanol moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: The initial step involves the preparation of 3-fluoro-4-methoxyacetophenone through the reaction of 3-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidine Ring: The next step involves the addition of a pyrrolidine ring to the intermediate.
Formation of the Final Product: The final step involves the reduction of the ketone group to an alcohol, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pyrrolidine ring enhances its stability and bioavailability . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of the target compound.
1-(3-Fluoro-4-methoxyphenyl)ethan-1-one: Another related compound with similar structural features.
3-Fluoro-4-methoxyphenyl cyclopropanamine hydrochloride: A compound with a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
110345-36-3 |
|---|---|
Molekularformel |
C20H25ClFNO2 |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H24FNO2.ClH/c1-24-19-10-9-16(13-18(19)21)20(23)17(14-22-11-5-6-12-22)15-7-3-2-4-8-15;/h2-4,7-10,13,17,20,23H,5-6,11-12,14H2,1H3;1H |
InChI-Schlüssel |
UDFRDBQFARLRAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(CN2CCCC2)C3=CC=CC=C3)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


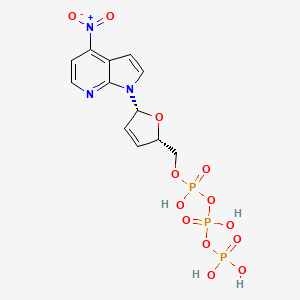

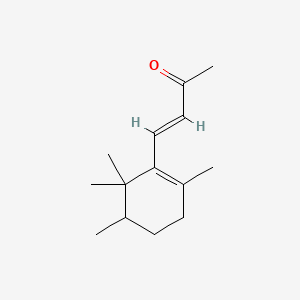

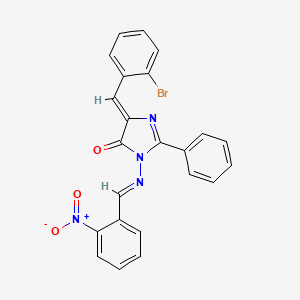

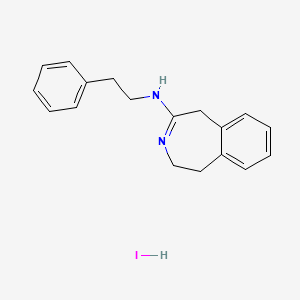
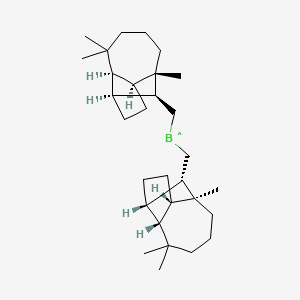
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)


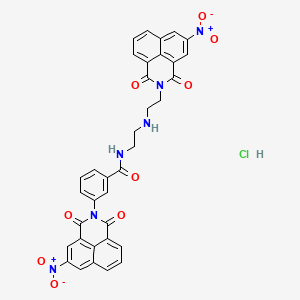
![(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline](/img/structure/B12784084.png)
